molecular formula C7H8N2O B049249 2-Methoxy-5-vinylpyrimidine CAS No. 120717-41-1

2-Methoxy-5-vinylpyrimidine

Cat. No. B049249
M. Wt: 136.15 g/mol
InChI Key: LIOOINKSXDJULD-UHFFFAOYSA-N
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Description

2-Methoxy-5-vinylpyrimidine is a chemical compound that has been synthesized and studied for various applications . It is a derivative of pyrimidine, a basic aromatic ring that is found in many important biomolecules, such as DNA and RNA .


Synthesis Analysis

The synthesis of 2-Methoxy-5-vinylpyrimidine involves lithium-halogen exchange reactions on 5-bromopyrimidine and 2-methoxy-5-bromopyrimidine, followed by reaction with triisopropylborate . This process is part of a larger class of reactions known as Suzuki cross-coupling reactions .


Molecular Structure Analysis

While specific structural analysis data for 2-Methoxy-5-vinylpyrimidine was not found, similar compounds have been analyzed using techniques such as X-ray crystallography . These studies can provide insights into bond lengths, angles, and overall molecular geometry.


Chemical Reactions Analysis

2-Methoxy-5-vinylpyrimidine can participate in various chemical reactions. For instance, it has been used in Suzuki cross-coupling reactions with heteroaryl halides . The product of these reactions are heteroarylpyrimidines .

Scientific Research Applications

  • Antiviral Properties : 5-Vinylpyrimidine nucleoside analogs are potent and selective inhibitors of herpes simplex virus type 1 and varicella-zoster virus, suggesting clinical utility against these infections (De Clercq & Walker, 1984).

  • Kinase Inhibition : Novel 2,4-disubstituted-5-fluoropyrimidines synthesized for potential use as kinase inhibitors demonstrate a facile and regioselective approach for discovery (Wada et al., 2012).

  • Anti-inflammatory and Analgesic Agents : Certain (pyrimidin-5-yl)-2-propionic acids show moderate antiinflammatory and analgesic activity (Kvita & Schweizer, 1989). Additionally, compounds derived from 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines are effective analgesics and anti-inflammatory agents, surpassing standard drugs in effectiveness with a low ulcer index (Chhabria et al., 2007).

  • Synthesis Methods : Efficient synthesis methods have been developed for polysubstituted 5-aminopyrimidine-2(1H)-thiones from vinyl azides and thiourea (Shao et al., 2012). The synthesis of 2-, 4-, and 5-vinylpyrimidines via palladium-catalyzed cross-coupling reaction also demonstrates site-selectivity for 4, 5-dihalopyrimidines (Kondo et al., 1989).

  • OLED Applications : The compound PDPyDP, a pyridine- and oxadiazole-containing hole-blocking material, significantly improves the efficiency of organic light-emitting diodes compared to single-layer devices (Wang et al., 2001).

  • Other Applications : Additional applications include electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine, which enhances biodegradability and reduces chemical oxygen demand (Zhang et al., 2016), and the development of air-stable electrical conduction in oxidized poly[2-methoxy-5-(2-ethylhexyloxy)-p-phenylene vinylene] thin films, useful in sensor technology (Hossein-Babaei et al., 2013).

Safety And Hazards

While specific safety data for 2-Methoxy-5-vinylpyrimidine was not found, safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin irritation, and serious eye irritation . Proper handling and storage procedures should be followed when working with these compounds.

Future Directions

The future research directions for 2-Methoxy-5-vinylpyrimidine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, electronic interactions between polymeric semiconductors and photochromic molecules have been studied, opening the possibility for the development of optically responsive smart materials .

properties

IUPAC Name

5-ethenyl-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-6-4-8-7(10-2)9-5-6/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOOINKSXDJULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-vinylpyrimidine

Synthesis routes and methods

Procedure details

A suspension of methyltriphenylphosphonium bromide (24.8 g, 69.4 mmol) in THF (150 mL) at −78° C. under an atmosphere of nitrogen was added 2.5 M of n-butyllithium in hexane (28 mL, 70 mmol) during a period of 12 mins. The reaction was warmed to room temperature to yield a deep red ylide solution. To the ylide solution, cooled in ice, was introduced 2-methoxypyrimidine-5-carbaldehyde (8 g, 65.6 mmol) in THF (50 mL). The reaction was allowed to reach room temperature and stirred for 3 hours. The result suspension was heated to 60° C. over 30 minutes and then heated at 60° C. for 1 hour. After cooling, the reaction mixture was diluted with water (400 mL) and extracted with EtOAc (2×150 mL). The combined organic layers were washed with brine, dried (MgSO4), and concentrated. The residue was purified by silica gel chromatography (EtOAc/hexane 0-30%) to yield title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
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8 g
Type
reactant
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Name
Quantity
50 mL
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solvent
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24.8 g
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catalyst
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Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sandosham, T Benneche, B Moeller… - … Chem Scand B, 1988 - actachemscand.org
5-Stannylpyrimidines can be prepared from the corresponding bromides by lithiation at—95 C and quenching with tributylstannyl chloride. The 5-stannyl-pyrimidine is used in Pd-…
Number of citations: 26 actachemscand.org

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